molecular formula C13H17N3OS B5632566 2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol

2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol

Cat. No. B5632566
M. Wt: 263.36 g/mol
InChI Key: MGGDTJPYOFJGBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol” often involves multi-step chemical reactions that yield various derivatives with potential inhibitory activities. For instance, a series of 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols have been identified as competitive inhibitors for fatty acid amide hydrolase (FAAH), demonstrating the versatility of this structural class in medicinal chemistry applications (Keith et al., 2014).

Molecular Structure Analysis

Molecular docking and structure analysis play a crucial role in understanding the interaction mechanisms of these compounds with biological targets. For example, molecular docking studies have predicted the affinity of certain derivatives for CDK4 protein, indicating their potential as kinase inhibitors (Holam et al., 2022). Such studies are instrumental in the design of new therapeutic agents.

Chemical Reactions and Properties

The reactivity and chemical properties of these compounds are influenced by their functional groups. Reactions such as the Thorpe-Ziegler cyclization and various condensation reactions have been utilized to synthesize novel derivatives with significant biological activities. The structural modifications introduced through these reactions impact the compounds' pharmacological profiles and their interaction with biological targets (Abdel-Monem et al., 2001).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation and synthesis. Studies on related compounds have elucidated their crystal structures, providing insights into their molecular conformations and potential interactions with other molecules in a system (Bakhite et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the compound's utility in synthetic and medicinal chemistry. For example, the protection of carboxylic acids using 2-(pyridin-2-yl)ethanol showcases the compound's versatility and its potential applications in polymer chemistry (Elladiou & Patrickios, 2012).

Future Directions

The future directions for “2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol” could involve further exploration of its potential uses in the synthesis of other pharmaceutical compounds. As an intermediate in the synthesis of Ticagrelor, it may have potential applications in the development of other therapeutics .

properties

IUPAC Name

2-[(6-propan-2-ylpyrimidin-4-yl)amino]-1-thiophen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9(2)10-6-13(16-8-15-10)14-7-11(17)12-4-3-5-18-12/h3-6,8-9,11,17H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGDTJPYOFJGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol

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